molecular formula C16H14Cl4N2O2 B11953020 4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide

4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide

Cat. No.: B11953020
M. Wt: 408.1 g/mol
InChI Key: WRIIBOCXRBIPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C15H15Cl3N2O2. This compound is characterized by the presence of a methoxy group, a trichloroethyl group, and a chlorophenyl group attached to a benzamide core. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2,2,2-trichloro-1-(3-chlorophenyl)ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 2,2-dichloro-1-(3-chlorophenyl)ethylbenzamide or 2-chloro-1-(3-chlorophenyl)ethylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trichloroethyl group and chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide
  • 4-methoxy-N-{2,2,2-trichloro-1-(cyclohexylamino)ethyl}benzamide
  • 4-methoxy-N-{2,2,2-trichloro-1-(phenylamino)ethyl}benzamide

Uniqueness

Compared to its analogs, 4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide exhibits unique properties due to the presence of the 3-chlorophenyl group. This group enhances its binding affinity to certain biological targets, making it more effective in specific applications. Additionally, the methoxy group contributes to its solubility and reactivity, further distinguishing it from similar compounds.

Properties

Molecular Formula

C16H14Cl4N2O2

Molecular Weight

408.1 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl4N2O2/c1-24-13-7-5-10(6-8-13)14(23)22-15(16(18,19)20)21-12-4-2-3-11(17)9-12/h2-9,15,21H,1H3,(H,22,23)

InChI Key

WRIIBOCXRBIPOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.